molecular formula C7H8BFO3 B2928012 (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid CAS No. 1567217-73-5

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid

Cat. No.: B2928012
CAS No.: 1567217-73-5
M. Wt: 169.95
InChI Key: BSBYPAUPNICLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . Protodeboronation of alkyl boronic esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .

Scientific Research Applications

  • Boronic Acid-Diol Complexation : Boronic acids, including derivatives like (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid, are used in biomaterials for their ability to bind with biologically relevant diols such as saccharides and peptidoglycans. This binding capability is essential for developing dynamic covalent or responsive hydrogels in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

  • Synthesis and Structure : Amino-3-fluorophenyl boronic acid, a close relative of the specified compound, is synthesized for use in constructing glucose sensing materials that operate at physiological pH. These compounds are significant in pharmaceuticals and synthetic chemistry, including in Suzuki cross-coupling reactions (Das et al., 2003).

  • Sugar Recognition in Water : Boronic acid fluorophore complexes, including those similar to this compound, have been designed for selective sugar recognition in water. These complexes demonstrate significant shifts in fluorescence emission under neutral conditions upon sugar binding, making them useful in biological and chemical sensing applications (Tong et al., 2001).

  • Properties of Fluorine Substituents : The presence of fluorine substituents in phenylboronic compounds, such as this compound, affects their properties including acidity, hydrolytic stability, and spectroscopic properties. These characteristics are crucial in applications ranging from organic synthesis to biology and medicine (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

  • Fluorescent Chemosensors for Sugar Detection : Polymerizable boronic acid monomers have been developed to create hydrogels capable of accurately determining saccharide concentrations. These cationic boronic acids interact with anionic fluorophores to form a two-component sugar-sensing system, demonstrating the potential of boronic acids in biochemical sensing (Bruen, Delaney, Diamond, & Florea, 2018).

Properties

IUPAC Name

(2-fluoro-6-hydroxy-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,10-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBYPAUPNICLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (2-fluoro-6-methoxy-3-methylphenyl)boronic acid (200 mg, 1.087 mmol) was cooled to 0° C. and BBr3 (0.308 mL, 3.26 mmol) was added. The mixture was then stirred at rt for 2 h. It was then poured into ice and extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to obtain 185 mg (95%) of the desired product as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.57 (s, 1H), 7.25-7.15 (m, 1H), 6.71-6.61 (m, 1H), 5.76-5.53 (m, 2H), 2.20 (d, J=2.0 Hz, 3H). LCMS (M+23)=193.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.308 mL
Type
reactant
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.